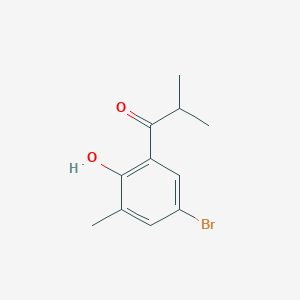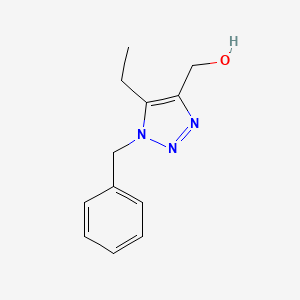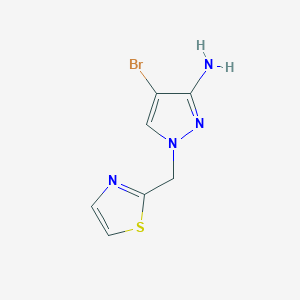
4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains a bromine atom, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an α-haloketone with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.
Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through a nucleophilic substitution reaction, where the bromine atom is introduced.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine: shares structural similarities with other thiazole and pyrazole derivatives.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole have similar biological activities.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are also studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its combined thiazole and pyrazole rings, which confer distinct chemical and biological properties. The presence of the bromine atom further enhances its reactivity and potential for derivatization.
Properties
Molecular Formula |
C7H7BrN4S |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
4-bromo-1-(1,3-thiazol-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-5-3-12(11-7(5)9)4-6-10-1-2-13-6/h1-3H,4H2,(H2,9,11) |
InChI Key |
YBYHTGFVTYBQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13294786.png)
![5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile](/img/structure/B13294790.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13294797.png)
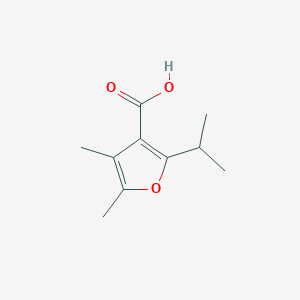
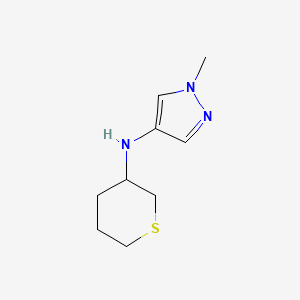
![5-{[1-(Methylsulfanyl)propan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13294803.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}propan-1-ol](/img/structure/B13294807.png)
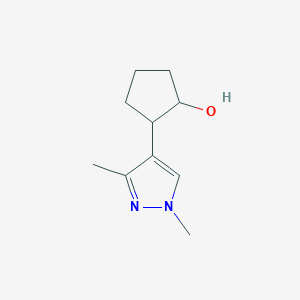
amine](/img/structure/B13294822.png)
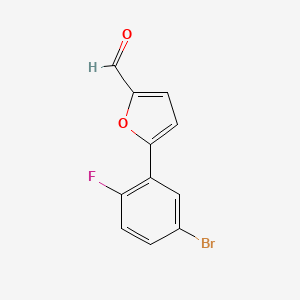
![2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13294832.png)
![{1-[(3-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13294842.png)
